Ferrous lactate

Description

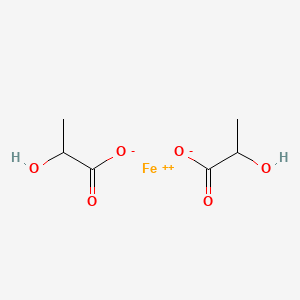

Ferrous lactate (iron(II) lactate) is an iron supplement and food additive (E585) with the chemical formula Fe(C₃H₅O₃)₂. It exists as a greenish-white crystalline powder or trihydrate (Fe(C₃H₅O₃)₂·3H₂O), offering high solubility in water due to its lactate ligands, which act as chelating agents to stabilize Fe²⁺ ions . This compound is synthesized via reactions between lactic acid and iron filings or by combining ferrous chloride/sulfate with sodium/calcium lactate .

Ferrous lactate is widely used to treat iron-deficiency anemia, particularly in sensitive populations (e.g., infants, pregnant women), as it combines high bioavailability with reduced gastrointestinal (GI) side effects compared to other iron salts. The World Health Organization (WHO) recommends its inclusion in infant formula . Additionally, it serves as an acidity regulator and color retention agent in food products .

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-hydroxypropanoate;iron(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H6O3.Fe/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKKCQDROTDCQOR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10FeO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501018671 | |

| Record name | Ferrous Lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501018671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Greenish-white crystals or light green powder having a characteristic smell, Trihydrate: Greenish-white solid; [Merck Index] Light green solid; [MSDSonline] | |

| Record name | FERROUS LACTATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Ferrous lactate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5309 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in water. Practically insoluble in ethanol, Slight characteristic odor; mild, sweet and ferruginous taste; on exposure to air it becomes darker and incompletely soluble; greenish-white powder or crystalline masses; soluble in water, freely sol in alkali citrates, almost insoluble in alcohol. /Trihydrate/ | |

| Record name | FERROUS LACTATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | FERROUS LACTATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

85993-25-5, 92542-68-2, 5905-52-2 | |

| Record name | (T-4)-Bis[(2S)-2-(hydroxy-κO)propanoato-κO]iron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85993-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ferrous lactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92542-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ferrous lactate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005905522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Bis(lactato-O1,O2)iron | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085993255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron, bis[(2S)-2-(hydroxy-.kappa.O)propanoato-.kappa.O]-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ferrous Lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501018671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron dilactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-bis(lactato-O1,O2)iron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERROUS LACTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JU4C2L5A0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FERROUS LACTATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Preparation Methods

Lactic Acid and Iron Powder

Ferrous lactate can be synthesized directly by reacting lactic acid with iron powder in the presence of sucrose as an antioxidant. The sucrose reduces ferric ions (Fe³⁺) to ferrous (Fe²⁺), preventing oxidation during the reaction:

This method operates at elevated temperatures (60–80°C) under nitrogen to minimize oxidation. Post-reaction, the mixture is concentrated, crystallized, and dried. Yields range from 70–75% , with iron content reaching 18–19% . However, residual sucrose and byproducts necessitate purification steps.

Ferrous Carbonate and Lactic Acid

A patent (CN104876816A) describes an innovative method using ferrous carbonate (FeCO₃) and lactic acid. The reaction avoids contaminating anions (e.g., sulfate, chloride) and recycles mother liquor:

Key Steps :

-

Dilute 90% lactic acid to 5–14% concentration.

-

Mix FeCO₃ and lactic acid at a mass-volume ratio of 1:10–20.

-

Add iron powder (0.001–0.004% of FeCO₃ mass) as a reducing agent.

-

React at 45–70°C for 2–5 hours.

-

Centrifuge, concentrate, and crystallize with 0.2–0.5% seed crystals.

-

Dry and sieve the product.

This method achieves 83–85% yield with 99.7% purity and negligible ferric iron content (≤0.15%). The mother liquor is reused up to 10 times without significant yield loss, reducing wastewater generation.

Comparative Analysis of Synthetic Methods

The FeCO₃ method outperforms others in yield, purity, and sustainability. Its absence of sulfate/chloride ions aligns with stringent regulatory standards (e.g., chloride ≤0.1%, sulfate ≤0.1%).

Industrial-Scale Optimization

Chemical Reactions Analysis

Ferrous lactate undergoes various chemical reactions, including:

Oxidation: Ferrous lactate can be oxidized to ferric lactate in the presence of oxidizing agents.

Reduction: It can be reduced back to ferrous lactate from ferric lactate using reducing agents.

Substitution: The lactate ligands can be substituted with other ligands under specific conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Nutritional Applications

1. Iron Supplementation

Ferrous lactate is widely used as an iron supplement due to its high bioavailability and lower gastrointestinal side effects compared to other iron salts. It is particularly effective in treating iron-deficiency anemia (IDA).

-

Case Study: Efficacy in Children

A study demonstrated that providing 2.5 mg of iron as ferrous lactate was as effective as other forms in correcting anemia in children, highlighting its role in pediatric nutrition . - Table 1: Comparison of Iron Supplements

| Iron Source | Bioavailability | Gastrointestinal Side Effects | Typical Dosage |

|---|---|---|---|

| Ferrous Lactate | High | Lower | 2.5 - 10 mg |

| Ferrous Sulfate | Moderate | Higher | 60 - 120 mg |

| Ferric Carboxymaltose | High | Moderate | 500 mg |

Agricultural Applications

2. Soil Amendment

Ferrous lactate is used in agriculture as a soil amendment to improve iron availability for plants. Its application can enhance plant growth, particularly in iron-deficient soils.

-

Case Study: Plant Growth Enhancement

Research indicated that plants treated with metal lactates, including ferrous lactate, showed improved growth parameters compared to those treated with metal chlorides. This is attributed to the enhanced uptake of iron by plants . - Table 2: Effects of Ferrous Lactate on Plant Growth

| Treatment Type | Plant Height Increase (%) | Leaf Chlorophyll Content (SPAD) |

|---|---|---|

| Control | 0 | 30 |

| Metal Chloride | 10 | 35 |

| Ferrous Lactate | 25 | 45 |

Food Science Applications

3. Food Fortification

Ferrous lactate is utilized in food fortification due to its ability to enhance the nutritional profile without adversely affecting taste or appearance.

-

Case Study: Rheological Properties in Dough

A study analyzed the impact of ferrous lactate on the rheological properties of dough. It was found that small amounts improved dough stability and development time, making it suitable for use in bread-making . - Table 3: Impact of Ferrous Lactate on Dough Properties

| Ferrous Lactate Concentration (mg/100g) | Dough Development Time (min) | Stability (min) |

|---|---|---|

| 0 | 5 | 10 |

| 3 | 6 | 12 |

| 5 | 4 | 8 |

Mechanism of Action

The mechanism of action of ferrous lactate involves its role as an iron supplement. Iron is essential for the production of hemoglobin, which carries oxygen in the blood. Ferrous lactate provides a bioavailable form of iron that can be readily absorbed and utilized by the body. The lactate component helps in the solubilization and uptake of iron, facilitating its transport and storage in the body .

Comparison with Similar Compounds

Ferrous Lactate vs. Ferrous Gluconate

Key Differences :

- Ferrous lactate’s lactate ligands improve Fe²⁺ solubility and absorption, whereas gluconate’s larger molecular size reduces elemental iron content per dose .

- In food processing, both compounds similarly alter dough rheology, but gluconate causes more significant CO₂ reduction at higher iron levels .

Ferrous Lactate vs. Ferrous Sulfate

Key Differences :

- Ferrous sulfate’s sulfate ions form insoluble complexes in the GI tract, reducing absorption and increasing side effects. In contrast, lactate ligands maintain Fe²⁺ solubility across pH ranges, enhancing tolerability .

- Ferrous sulfate is cost-effective but unsuitable for fortified foods due to oxidative instability and flavor alteration .

Ferrous Lactate vs. Other Iron Salts

Biological Activity

Ferrous lactate, a compound formed from iron and lactic acid, has garnered attention for its potential biological activities, particularly in iron supplementation and metabolism. This article explores the biological activity of ferrous lactate through various studies, highlighting its mechanisms, effects on iron homeostasis, and applications in food fortification.

Ferrous lactate is a soluble iron salt that dissociates in solution to release ferrous ions (). Its bioavailability is notably higher than that of other iron salts, making it a preferred choice for dietary supplements and food fortification. The mechanism of action involves the modulation of iron absorption and regulation within the body.

Iron Homeostasis Regulation

Recent studies have demonstrated that lactate plays a significant role in regulating iron homeostasis. For instance, lactate has been shown to increase the expression of hepcidin, a key hormone in iron metabolism. Research indicates that lactate enhances hepcidin expression through activation of the SMAD signaling pathway, which is crucial for maintaining systemic iron levels .

- Key Findings :

In Vitro Studies

A study involving Caco-2 cells (human intestinal epithelial cells) revealed that exposure to sodium lactate and ferric ammonium citrate significantly increased iron import compared to ferric ammonium citrate alone. This suggests that lactate can enhance the bioavailability of iron from dietary sources .

- Table 1: Effects of Lactate on Iron Uptake in Caco-2 Cells

| Treatment | Iron Import Increase (%) |

|---|---|

| Control | 0 |

| Ferric Ammonium Citrate | +20 |

| Sodium Lactate + FAC | +50 |

In Vivo Studies

In animal studies, ferrous lactate was administered to rats over a prolonged period (104 weeks) to assess its carcinogenic potential. Results indicated no significant tumor formation; however, there were increased incidences of pancreatic and endometrial hyperplasia at higher doses . This suggests that while ferrous lactate is safe for long-term consumption, further research is needed to understand its effects on specific tissues.

Applications in Food Fortification

Ferrous lactate is widely used as an iron fortificant in various food products due to its high solubility and bioavailability. Studies have shown that it can be effectively incorporated into wheat flour without adversely affecting dough properties. For example, rheological analyses indicated that adding ferrous lactate improved dough stability at lower concentrations while maintaining desirable baking qualities .

- Table 2: Rheological Properties of Dough with Ferrous Lactate

| Iron Concentration (mg/100g) | Dough Stability (min) | Peak Viscosity (BU) |

|---|---|---|

| 3 | 10 | 300 |

| 4 | 12 | 320 |

| 5 | 8 | 290 |

Case Studies

- Fortification in Yogurt : A study indicated that ferrous lactate is an appropriate source for fortifying yogurt, enhancing its nutritional profile without compromising sensory attributes .

- Gum Caramels : Research demonstrated that ferrous lactate added to gum caramels showed higher bioavailability compared to other forms of iron supplementation, suggesting its effectiveness as a dietary supplement .

Q & A

Basic Research Questions

Q. How can researchers accurately quantify iron content in ferrous lactate samples?

- Methodological Approach : Near-infrared (NIR) diffuse reflectance spectroscopy with a fiber-optic probe is a validated method for determining water content in ferrous lactate dihydrate, ensuring precise hydration state analysis, which indirectly affects iron quantification . Direct metals analysis, such as atomic absorption spectroscopy, is recommended for total recoverable iron measurement, though formulation errors (e.g., incorrect hydration factors) may require recalibration .

Q. What safety protocols are critical for handling ferrous lactate in laboratory settings?

- Safety Measures :

- Storage : Keep in dry, cool, ventilated areas away from heat sources to prevent decomposition .

- PPE : Use safety goggles, lab coats, NIOSH-approved dust masks, and nitrile gloves to minimize inhalation, skin, or eye contact (oral LD50 in mice: 147 mg/kg) .

- Waste Disposal : Classify under OSHA hazardous communication standards (29 CFR 1910.1200) and follow local regulations for metal-containing compounds .

Q. What analytical techniques are used to characterize ferrous lactate's physicochemical properties?

- Key Methods :

- Solubility : Partially soluble in cold water; pH-dependent dissolution profiles should be tested under controlled conditions .

- Stability : Monitor thermal degradation via thermogravimetric analysis (TGA) and assess hygroscopicity using dynamic vapor sorption (DVS) .

- Purity : High-performance liquid chromatography (HPLC) or titration methods verify lactate and iron stoichiometry .

Advanced Research Questions

Q. How does ferrous lactate influence phosphorus absorption in ruminant models, and what experimental designs are optimal for such studies?

- Experimental Design :

- Use a 4×4 Latin square design with abomasal infusions (e.g., 0–1,250 mg Fe/d) in lactating cows to isolate effects on phosphorus metabolism .

- Control variables: Baseline dietary phosphorus (0.39% of diet), standardized acclimation periods (5–7 days), and balanced spatial orientations for treatment pairs .

- Key Finding : Higher iron doses (≥500 mg/d) reduce phosphorus bioavailability, likely due to Fe-P precipitation in the gastrointestinal tract .

Q. What discrepancies exist in lactate oxidation pathways, and how do mitochondrial LDH isoforms affect ferrous lactate metabolism?

- Data Contradiction Analysis :

- Mitochondrial LDH (e.g., LDH-1 in cardiac tissue) facilitates lactate oxidation to pyruvate, competing with cytosolic LDH-5, which favors lactate production .

- Experimental Validation : Incubate isolated mitochondria with inhibitors (e.g., oxamate for LDH, CINN for monocarboxylate transporters). Respiration rates and ADP/O ratios confirm lactate’s role as a primary oxidative substrate .

- Conflict : Tissue-specific LDH isoform distribution (e.g., liver vs. muscle) may lead to variability in lactate utilization efficiency across studies .

Q. How do regulatory standards for ferrous lactate as a nutritional fortifier impact experimental reproducibility?

- Methodological Considerations :

- Compliance : Adhere to National Food Safety Standard (China) for synthesis (e.g., using sodium lactate + ferrous sulfate) and purity thresholds .

- Inter-Lab Variability : Standardize iron quantification via ICP-MS and validate against certified reference materials to mitigate batch-to-batch inconsistencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.